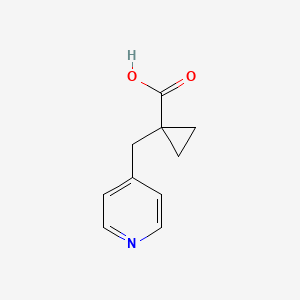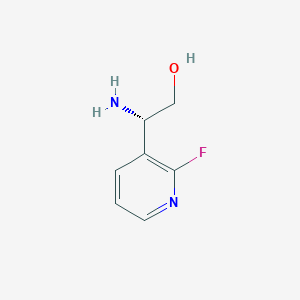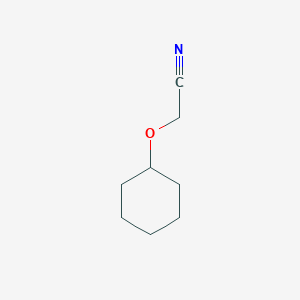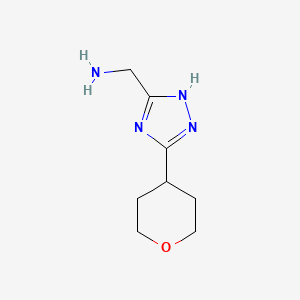
1-(Pyridin-4-ylmethyl)cyclopropane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Pyridin-4-ylmethyl)cyclopropane-1-carboxylic acid is a chemical compound with the molecular formula C10H11NO2 and a molecular weight of 177.2 g/mol This compound features a cyclopropane ring attached to a carboxylic acid group and a pyridine ring via a methylene bridge
Méthodes De Préparation
The synthesis of 1-(Pyridin-4-ylmethyl)cyclopropane-1-carboxylic acid typically involves the following steps:
Cyclopropanation: The formation of the cyclopropane ring can be achieved through the reaction of an alkene with a carbene or carbenoid reagent.
Pyridine Attachment: The pyridine ring is introduced via a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with the cyclopropane intermediate.
Industrial production methods may involve bulk synthesis techniques, including the use of high-pressure reactors and continuous flow systems to optimize yield and purity .
Analyse Des Réactions Chimiques
1-(Pyridin-4-ylmethyl)cyclopropane-1-carboxylic acid undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon, resulting in the reduction of the pyridine ring.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where various nucleophiles replace hydrogen atoms.
Esterification: The carboxylic acid group can react with alcohols in the presence of an acid catalyst to form esters.
Common reagents and conditions used in these reactions include strong acids, bases, and transition metal catalysts. Major products formed from these reactions depend on the specific reagents and conditions employed .
Applications De Recherche Scientifique
1-(Pyridin-4-ylmethyl)cyclopropane-1-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which 1-(Pyridin-4-ylmethyl)cyclopropane-1-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The cyclopropane ring’s strained nature makes it highly reactive, allowing it to participate in various chemical reactions. The pyridine ring can interact with biological receptors, influencing cellular pathways and processes .
Comparaison Avec Des Composés Similaires
1-(Pyridin-4-ylmethyl)cyclopropane-1-carboxylic acid can be compared with similar compounds such as:
Cyclopropane-1-carboxylic acid: Lacks the pyridine ring, making it less versatile in biological applications.
Pyridine-4-carboxylic acid: Lacks the cyclopropane ring, resulting in different chemical reactivity.
1-(Pyridin-3-ylmethyl)cyclopropane-1-carboxylic acid: Similar structure but with the pyridine ring attached at a different position, leading to different chemical and biological properties.
The uniqueness of this compound lies in its combination of a cyclopropane ring and a pyridine ring, providing a distinct set of chemical and biological properties.
Propriétés
Formule moléculaire |
C10H11NO2 |
|---|---|
Poids moléculaire |
177.20 g/mol |
Nom IUPAC |
1-(pyridin-4-ylmethyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C10H11NO2/c12-9(13)10(3-4-10)7-8-1-5-11-6-2-8/h1-2,5-6H,3-4,7H2,(H,12,13) |
Clé InChI |
HVDAQSWPBKADPU-UHFFFAOYSA-N |
SMILES canonique |
C1CC1(CC2=CC=NC=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-(Oxan-4-yl)imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B13620142.png)





![Ammonium ({2-[(4-nitrophenyl)carbamoyl]ethyl}sulfanyl)sulfonate](/img/structure/B13620190.png)


